2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide, also known as MBPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPA belongs to the class of benzisoxazole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anticonvulsant properties.
Wirkmechanismus
The exact mechanism of action of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide has also been found to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) receptor.
Biochemical and Physiological Effects:
2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, indicating its antioxidant properties. 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide has also been found to increase the levels of glutathione, a major antioxidant in the body. Additionally, 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide has been found to modulate the levels of various neurotransmitters, such as dopamine and serotonin, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide is its potential therapeutic applications in various diseases, such as neurodegenerative diseases and inflammation-related disorders. Additionally, 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide is relatively easy to synthesize and purify, making it a suitable compound for laboratory experiments. However, one of the limitations of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide is its low solubility in water, which may affect its bioavailability and limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide. One of the potential areas of research is its use as a potential therapeutic agent in various neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide and its potential interactions with other drugs. Furthermore, the development of novel formulations of 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide with improved solubility and bioavailability may enhance its clinical applications.
Synthesemethoden
2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide can be synthesized using various methods, including the condensation reaction between 5-methyl-3-hydroxybenzisoxazole and N-phenylacetyl chloride in the presence of a base, such as pyridine. The reaction is carried out at room temperature, and the resulting product is purified using column chromatography. Another method involves the reaction between 5-methyl-3-hydroxybenzisoxazole and N-phenylacetamide in the presence of a catalyst, such as copper sulfate pentahydrate, under reflux conditions.
Wissenschaftliche Forschungsanwendungen
2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal death in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-(5-methyl-1,2-benzisoxazol-3-yl)-N-phenylacetamide has been found to have anticonvulsant properties by modulating the activity of ion channels in the brain.
Eigenschaften
Molekularformel |
C16H14N2O2 |
---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
2-(5-methyl-1,2-benzoxazol-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C16H14N2O2/c1-11-7-8-15-13(9-11)14(18-20-15)10-16(19)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,19) |
InChI-Schlüssel |
SQKKNUXJVJWOJD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.